Cassin

Beschreibung

Eigenschaften

Molekularformel |

C18H35NO2 |

|---|---|

Molekulargewicht |

297.5 g/mol |

IUPAC-Name |

12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one |

InChI |

InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3 |

InChI-Schlüssel |

QPRMGHKASRLPJP-UHFFFAOYSA-N |

SMILES |

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |

Kanonische SMILES |

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |

Synonyme |

12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one cassine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical Architecture and Biological Landscape of Cassin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassin, a piperidine alkaloid identified with the IUPAC name 12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one, represents a molecule of significant interest in the field of natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and experimental methodologies related to this compound. Quantitative data from key studies are systematically presented, and a detailed protocol for the isolation of similar alkaloids is outlined. While information on the specific signaling pathways modulated by this compound remains to be fully elucidated, this guide serves as a foundational resource for researchers engaged in the exploration of piperidine alkaloids and their therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a hydroxyl group, a methyl group, and a long alkyl chain containing a ketone functional group.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one | PubChem |

| Molecular Formula | C₁₈H₃₅NO₂ | PubChem |

| Canonical SMILES | CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O | PubChem |

| Molecular Weight | 297.48 g/mol | PubChem |

| CAS Number | 5227-24-7 | Echemi[1] |

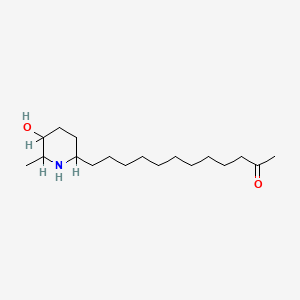

Diagram 1: 2D Chemical Structure of this compound

A 2D representation of the this compound compound.

Biological Activities

The this compound compound, also referred to as (-)-Cassine, has been investigated for its biological effects, primarily demonstrating antimicrobial and anticholinesterase activities.

Antimicrobial Activity

(-)-Cassine has shown inhibitory effects against both bacteria and fungi. The minimum inhibitory concentrations (MICs) from a key study are summarized below.[2]

Table 2: Antimicrobial Activity of (-)-Cassine

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Staphylococcus aureus | 2.5 |

| Bacillus subtilis | 2.5 |

| Candida albicans | 5.0 |

Anticholinesterase Activity

In a study evaluating the anticholinesterase potential of (-)-cassine and its analogues, the compound exhibited inhibitory activity against butyrylcholinesterase (BChE).[3]

Table 3: Anticholinesterase Activity of (-)-Cassine

| Enzyme | Inhibition Constant (Ki) (μM) |

| Butyrylcholinesterase (BChE) | 11.3 |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below is a generalized protocol for the isolation of piperidine alkaloids from plant material, which can be adapted for the extraction of this compound.

General Protocol for Piperidine Alkaloid Isolation

This protocol outlines a standard acid-base extraction method commonly employed for the isolation of alkaloids from plant extracts.

Diagram 2: Workflow for Piperidine Alkaloid Isolation

A generalized workflow for the isolation of piperidine alkaloids.

Methodology:

-

Extraction: The defatted plant extract is partitioned between a non-polar organic solvent (e.g., dichloromethane or chloroform) and a dilute aqueous acid solution (e.g., 0.1 N HCl).

-

Acid Wash: The alkaloids, being basic, will preferentially move into the acidic aqueous layer as their protonated salts. The layers are separated using a separatory funnel.

-

Basification: The aqueous layer containing the alkaloid salts is then made basic by the addition of a base, such as ammonium hydroxide, to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents again.

-

Back Extraction: The basified aqueous solution is then partitioned again with an organic solvent (e.g., dichloromethane). The deprotonated alkaloids will move into the organic layer.

-

Purification: The organic fraction containing the crude alkaloid mixture is collected, dried, and concentrated. Further purification of individual alkaloids is typically achieved through column chromatography on silica gel.[4]

Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by the this compound compound. The observed anticholinesterase activity suggests a potential interaction with cholinergic signaling. However, further research is required to elucidate the precise molecular mechanisms and downstream effects. Future investigations could explore pathways commonly affected by other piperidine alkaloids, such as those involved in neurotransmission, inflammation, and cell proliferation.

Diagram 3: Hypothetical Signaling Pathway Investigation

A logical flow for investigating the signaling pathway of this compound.

Conclusion and Future Directions

The this compound compound, a piperidine alkaloid, has demonstrated noteworthy antimicrobial and anticholinesterase activities in preliminary studies. This technical guide has consolidated the available chemical and biological data, providing a foundation for further research. Key areas for future investigation include:

-

Elucidation of Signaling Pathways: Comprehensive studies are needed to identify the specific signaling pathways modulated by this compound and to understand its mechanism of action at the molecular level.

-

In Vivo Efficacy and Toxicity: The promising in vitro activities warrant further investigation in animal models to assess the compound's therapeutic potential and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues could provide valuable insights into the structural features required for its observed activities and could lead to the development of more potent and selective compounds.

This guide serves as a catalyst for continued exploration into the pharmacological landscape of the this compound compound, with the ultimate goal of unlocking its full therapeutic potential.

References

The Alkaloid Cassine: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassine is a piperidine alkaloid found in select species of the Senna and Cassia genera, demonstrating a range of promising pharmacological activities. This technical guide provides an in-depth overview of the natural sources of cassine, detailed methodologies for its extraction and isolation, and a summary of its known biological effects. The document includes structured tables for quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Cassine

The primary natural sources of the piperidine alkaloid cassine are plants belonging to the Senna and Cassia genera. The most well-documented sources include:

-

Senna spectabilis (syn. Cassia spectabilis) : This is the most frequently cited source of cassine. The alkaloid is present in various parts of the plant, including the leaves, flowers, and fruits.[1][2][3][4] Cassine, along with its analogue spectaline, are considered the major alkaloidal constituents of this plant.[1]

-

Cassia excelsa : This species is another notable source of cassine.

While other species within the Senna and Cassia genera are rich in various alkaloids and other phytochemicals, S. spectabilis and C. excelsa are the most specifically identified sources for cassine.

Extraction and Isolation of Cassine

The extraction and isolation of cassine, as a piperidine alkaloid, generally involves a multi-step process that leverages its basic properties. While a single, standardized protocol is not universally established, the following methodology is a composite of standard techniques for alkaloid isolation from plant materials.

General Experimental Workflow for Cassine Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of cassine.

Detailed Experimental Protocol

2.2.1. Plant Material Preparation

-

Collect fresh leaves and/or flowers of Senna spectabilis.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2.2.2. Initial Solvent Extraction

-

Macerate the powdered plant material in methanol or 80% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Allow the mixture to stand for 24-48 hours with occasional agitation.

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2.3. Acid-Base Extraction for Alkaloid Enrichment

-

Dissolve the crude extract in a 5% aqueous solution of a suitable acid (e.g., hydrochloric acid or acetic acid).

-

Perform liquid-liquid partitioning of the acidic aqueous solution with a non-polar solvent (e.g., n-hexane or dichloromethane) to remove neutral and acidic compounds. Discard the organic layer.

-

Basify the aqueous layer to a pH of 9-10 by the dropwise addition of a base (e.g., ammonium hydroxide).

-

Extract the now basic aqueous solution multiple times with a suitable organic solvent (e.g., chloroform or ethyl acetate). The basic cassine will partition into the organic layer.

-

Combine the organic extracts and wash with distilled water.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to yield a crude alkaloid fraction.

2.2.4. Chromatographic Purification

-

Subject the crude alkaloid fraction to column chromatography for purification.

-

A common stationary phase is silica gel.

-

The mobile phase is typically a gradient system of a non-polar solvent and a polar solvent, often with the addition of a small amount of a basic modifier (e.g., ammonia) to prevent tailing of the alkaloids. A common eluent system is a mixture of chloroform and methanol, with increasing polarity.

-

For more targeted purification, Strong Cation Exchange (SCX) chromatography can be employed. The alkaloids are loaded onto the column in an acidic solution, washed with a non-polar solvent to remove impurities, and then eluted with a basic solution (e.g., methanol with ammonium hydroxide).

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing the pure compound.

-

Evaporate the solvent from the combined fractions to obtain pure cassine.

Quantitative Data

Specific quantitative data on the yield of pure cassine from Senna spectabilis or other sources is not widely reported in the available literature. However, data on the yields of total extracts and other related compounds from Senna species can provide some context.

Table 1: Yields of Various Extracts from Senna Species

| Plant Species | Plant Part | Extraction Method | Solvent | Yield (%) | Reference |

| Cassia angustifolia | Leaves | Maceration | 80% Methanol-Water | 24.8 | |

| Senna alata | Leaves | Maceration | 80% Ethanol | Not Specified | |

| Cassia senna | Pods | Not Specified | Not Specified | 4.5 - 6.0 (Sennoside B) |

Biological Activity and Signaling Pathways

Cassine has been shown to possess a variety of biological activities, with its anti-inflammatory and anti-proliferative effects being the most studied.

Anti-inflammatory and Anti-hyperalgesic Effects

Cassine exhibits significant anti-inflammatory and anti-hyperalgesic properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

4.1.1. Signaling Pathway of Cassine's Anti-inflammatory Action

Cassine is known to interact with Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1.[5] Activation of these channels can lead to an influx of calcium ions, which in turn can modulate downstream signaling cascades, including the MAPK/ERK and NF-κB pathways. Cassine's inhibitory effect on these pathways is believed to be a key mechanism of its anti-inflammatory action.

Caption: Cassine's anti-inflammatory signaling pathway.

4.1.2. Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is commonly used to assess the anti-inflammatory activity of compounds.

-

Animals: Male Swiss mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Treatment: Animals are divided into groups and treated orally with either vehicle (control) or different doses of cassine. A positive control group is treated with a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

-

Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Anti-proliferative Effects

Cassine has demonstrated anti-proliferative activity against certain cancer cell lines, such as hepatocellular carcinoma (HepG2).

4.2.1. Signaling Pathway of Cassine's Anti-proliferative Action

The anti-proliferative effect of cassine is associated with the inhibition of the ERK signaling pathway, leading to the downregulation of cyclin D1 expression and subsequent cell cycle arrest at the G1/S transition.

Caption: Cassine's anti-proliferative signaling pathway.

4.2.2. Experimental Protocol: Western Blot for ERK Phosphorylation

-

Cell Culture: HepG2 cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of cassine for a specified period (e.g., 24 hours).

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The concentration of protein in each sample is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Subsequently, it is incubated with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

-

Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the effect of cassine on ERK phosphorylation.

4.2.3. Experimental Protocol: qRT-PCR for Cyclin D1 Expression

-

Cell Culture and Treatment: HepG2 cells are treated with cassine as described for the Western blot protocol.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA.

-

Quantitative PCR: The cDNA is used as a template for quantitative real-time PCR (qRT-PCR) using specific primers for cyclin D1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The relative expression of cyclin D1 mRNA is calculated using the ΔΔCt method.

Conclusion

Cassine, a piperidine alkaloid from Senna spectabilis and Cassia excelsa, presents a compelling profile for further investigation in drug development. Its anti-inflammatory and anti-proliferative properties, mediated through the modulation of key signaling pathways such as NF-κB and MAPK/ERK, highlight its therapeutic potential. This technical guide provides a foundational resource for researchers, outlining the natural sources, a comprehensive extraction and isolation strategy, and detailed experimental protocols to study its biological activities. Further research is warranted to establish a standardized, high-yield purification protocol and to fully elucidate the molecular mechanisms underlying its diverse pharmacological effects.

References

A Technical Guide to the Biological Activities of Bioactive Compounds from Cassia fistula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassia fistula L., commonly known as the golden shower tree, is a plant with a long history of use in traditional medicine. Various parts of the plant, including the leaves, bark, fruit pulp, and seeds, are rich in a variety of bioactive compounds. This technical guide provides an in-depth overview of the biological activities of key compounds isolated from Cassia fistula, with a focus on their potential applications in drug discovery and development. The term "cassin" as a specific compound from Cassia fistula is not well-documented in scientific literature; therefore, this guide will focus on the well-characterized bioactive constituents of the plant, including the anthraquinones rhein and chrysophanol, and the protein protease inhibitor fistulin.

This guide summarizes quantitative data on the biological activities of these compounds, provides detailed experimental protocols for their isolation and for key biological assays, and visualizes relevant signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of extracts and isolated compounds from Cassia fistula.

Table 1: Antioxidant Activity of Cassia fistula Extracts

| Extract/Compound | Assay | IC50 Value / Activity | Reference(s) |

| Methanolic Bark Extract | DPPH Radical Scavenging | ~60 µg/ml | |

| Methanolic Bark Extract | ABTS+ Radical Scavenging | ~60 µg/ml | |

| Methanolic Bark Extract | Hydroxyl Radical Scavenging | ~60 µg/ml | |

| Methanolic Fraction of Bark | DPPH Radical Scavenging | 18.95 µg/ml | [1] |

| Methanolic Fraction of Bark | Superoxide Anion Scavenging | 29.41 µg/ml | [1] |

| Methanolic Fraction of Bark | Nitric Oxide Radical Scavenging | 13.38 µg/ml | [1] |

| Methanolic Leaf Extract | DPPH Radical Scavenging | 79.42 µg/ml |

Table 2: Anti-inflammatory Activity of Rhein from Cassia fistula

| Assay | Treatment | Dosage | Inhibition/Effect | Reference(s) |

| Carrageenan-induced paw edema | Rhein | 20 mg/kg | 17.24% reduction in granuloma | |

| Carrageenan-induced paw edema | Rhein | 40 mg/kg | 36.12% reduction in granuloma | |

| Acetic acid-induced vascular permeability | Rhein | 10 mg/kg | 19.67% decrease | |

| Acetic acid-induced vascular permeability | Rhein | 20 mg/kg | 37.70% decrease | |

| Acetic acid-induced vascular permeability | Rhein | 40 mg/kg | 47.54% decrease | |

| Cytokine Inhibition (in vivo) | Rhein | 40 mg/kg | Reduction of TNF-α, IL-1β, and IL-6 levels |

Table 3: Antimicrobial Activity of Cassia fistula Extracts and Fistulin

| Extract/Compound | Microorganism | MIC Value / Zone of Inhibition | Reference(s) |

| Methanolic Seed Extract | Micrococcus sp. | 1.563 mg/ml | |

| Methanolic Seed Extract | Salmonella sp. | 3.130 mg/ml | |

| Methanolic Seed Extract | Bacillus subtilis | 6.250 mg/ml | |

| Methanolic Seed Extract | Candida albicans | 3.130 mg/ml | |

| Purified Fistulin | Staphylococcus aureus | Comparable to streptomycin sulphate | [2][3] |

| Purified Fistulin | Escherichia coli | Comparable to streptomycin sulphate | [3] |

| Purified Fistulin | Bacillus subtilis | Comparable to streptomycin sulphate | [3] |

| Purified Fistulin | Klebsiella pneumoniae | Comparable to streptomycin sulphate | [3] |

Table 4: Anticancer Activity (IC50 values) of Rhein and Chrysophanol

| Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |

| Rhein | A549 | Lung Cancer | 47.3 µg/ml | [2] |

| Rhein | A549/Taxol (resistant) | Lung Cancer | 48.6 µg/ml | [2] |

| Rhein | PC9 | Lung Cancer | 24.9 µg/ml | [2] |

| Rhein | PC9/GD (resistant) | Lung Cancer | 27.4 µg/ml | [2] |

| Rhein | MCF-7/VEC | Breast Cancer | 36.69 ± 9.77 µg/mL | [3] |

| Rhein | MCF-7/HER2 | Breast Cancer | 30.66 ± 2.21 µg/mL | [3] |

| Rhein | YD-10B | Oral Cancer | ~40-60 µM (at 48h) | |

| Rhein | Ca9-22 | Oral Cancer | ~40-60 µM (at 48h) | |

| Chrysophanol | MCF-7 | Breast Cancer | ~10-20 µM (at 48h) | |

| Chrysophanol | MDA-MB-231 | Breast Cancer | ~10-20 µM (at 48h) | |

| Chrysophanol | A375 | Melanoma | ~20-50 µM (at 48h) | |

| Chrysophanol | A2058 | Melanoma | ~20-50 µM (at 48h) |

Experimental Protocols

Isolation and Purification of Bioactive Compounds

a) Isolation of Anthraquinones (Rhein and Chrysophanol) [4]

This protocol describes a general method for the separation of anthraquinone derivatives from Cassia fistula using column chromatography.

-

Extraction:

-

Air-dry and powder the plant material (e.g., fruit pulp, flowers).

-

Perform extraction using a Soxhlet apparatus with a suitable solvent such as 70% ethanol.

-

Hydrolyze the crude extract with 2M HCl for two hours to break glycosidic linkages.

-

Recover the anthraquinone components after solvent evaporation.

-

-

Column Chromatography:

-

Prepare a silica gel slurry (60-120 mesh) in chloroform and pack it into a glass column.

-

Dissolve the dried extract in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with an optimized mobile phase, such as a chloroform:methanol (9.5:0.5 v/v) mixture.

-

Collect fractions of 10 mL and monitor the separation by Thin Layer Chromatography (TLC).

-

Combine fractions containing the compounds of interest (rhein, chrysophanol) based on TLC profiles.

-

Further purify the combined fractions using High-Performance Liquid Chromatography (HPLC) if necessary.

-

b) Purification of Fistulin [2]

This protocol details the purification of the protease inhibitor fistulin from the leaves of Cassia fistula.

-

Crude Extract Preparation:

-

Homogenize fresh leaves in a suitable buffer (e.g., 0.2 M sodium phosphate buffer).

-

Centrifuge the homogenate at 16,000 x g for 30 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

-

Ammonium Sulphate Fractionation:

-

Subject the supernatant to gradient ammonium sulphate fractionation (40-80% saturation).

-

Collect the precipitate by centrifugation.

-

Resuspend the precipitate in sodium phosphate buffer.

-

-

Dialysis:

-

Dialyze the resuspended precipitate extensively against 0.2 M sodium phosphate buffer to remove excess salt.

-

-

Gel Filtration Chromatography:

-

Load the dialysate onto a Sephadex G-100 column pre-equilibrated with 0.5 M Tris-HCl buffer containing 0.5 M sodium chloride.

-

Elute the protein with the same buffer at a flow rate of 30 mL/hour.

-

Collect fractions and assay for trypsin inhibitory activity to identify fractions containing purified fistulin.

-

Biological Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the test compounds.

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a microplate or cuvette, mix various concentrations of the test compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Use ascorbic acid as a positive control.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

b) Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo assay evaluates the anti-inflammatory potential of a compound.

-

Acclimatize Wistar albino rats for one week.

-

Administer the test compound (e.g., rhein) orally at different doses (e.g., 10, 20, 40 mg/kg).

-

After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

-

Use a control group that receives only the vehicle.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

c) Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

This method assesses the ability of a compound to inhibit the growth of microorganisms.

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound.

-

Place the discs on the surface of the inoculated agar plates.

-

Use a standard antibiotic disc as a positive control and a solvent-impregnated disc as a negative control.

-

Incubate the plates at 37°C for 24 hours for bacteria.

-

Measure the diameter of the zone of inhibition around each disc in millimeters.

d) Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, cell viability and proliferation.

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., rhein, chrysophanol) for a specified period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Signaling Pathways

1. Downregulation of EGFR Signaling Pathway by Cassia fistula Compounds in Cancer

Extracts from Cassia fistula have been shown to suppress the proliferation and migration of cancer cells by downregulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Caption: Downregulation of the EGFR signaling cascade by Cassia fistula compounds.

2. Inhibition of Inflammatory Cytokine Signaling by Rhein

Rhein, an anthraquinone from Cassia fistula, exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Caption: Inhibition of pro-inflammatory cytokine production by rhein.

Experimental Workflows

1. Workflow for Isolation and Identification of Bioactive Compounds

This diagram illustrates the general workflow for isolating and identifying bioactive compounds from Cassia fistula.

Caption: General workflow for the isolation and identification of bioactive compounds.

2. Workflow for In Vitro Biological Activity Screening

This diagram outlines the typical workflow for screening the biological activity of isolated compounds in vitro.

Caption: Workflow for in vitro screening of biological activities.

Conclusion

The bioactive compounds isolated from Cassia fistula, including rhein, chrysophanol, and fistulin, demonstrate a wide range of promising biological activities. Their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by the quantitative data presented, highlight their potential as lead compounds for the development of new therapeutic agents. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate these compounds and their mechanisms of action. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding of their biological effects and guide future research endeavors in the field of natural product-based drug discovery. Further studies are warranted to fully elucidate the therapeutic potential of these compounds and to explore their safety and efficacy in preclinical and clinical settings.

References

Cassin compound molecular formula C18H35NO2 properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cassine, a piperidine alkaloid with the molecular formula C18H35NO2, is a natural product of significant interest in the scientific community. Isolated from plants of the Senna (formerly Cassia) genus, this compound has demonstrated a range of promising biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticholinesterase properties. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and synthesis of (-)-Cassine. Detailed experimental protocols for key biological assays are provided, and the compound's mechanism of action, particularly its modulation of key signaling pathways, is elucidated. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

(-)-Cassine, also known by its IUPAC name 12-((2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one, is a chiral molecule with a complex stereochemistry that is crucial for its biological activity. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H35NO2 | |

| Molecular Weight | 297.48 g/mol | |

| Melting Point | 57-58 °C | |

| Optical Rotation [α]D | -0.6° (c=8.0, EtOH) | [1] |

| Appearance | White solid | |

| Solubility | Soluble in ethanol, methanol, and other organic solvents. | |

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 3.65 (m, 1H), 3.15 (m, 1H), 2.75 (m, 1H), 2.42 (t, J=7.5 Hz, 2H), 2.14 (s, 3H), 1.80-1.20 (m, 22H), 1.10 (d, J=6.2 Hz, 3H) | [1] |

| 13C NMR (CDCl3, 100 MHz) δ (ppm) | 209.5, 68.9, 60.2, 58.7, 43.8, 36.4, 33.9, 32.8, 29.9, 29.6, 29.5, 29.4, 26.5, 25.8, 24.0, 21.6, 15.2 | [1] |

| Mass Spectrometry (ESI-MS) m/z | 298.2 [M+H]+ | [2] |

Biological Activities and Mechanism of Action

(-)-Cassine exhibits a diverse pharmacological profile, with notable activities in several key areas.

Antimicrobial Activity

(-)-Cassine has been shown to possess inhibitory activity against a range of pathogenic microorganisms. The minimum inhibitory concentrations (MICs) against selected bacteria and fungi are presented below.

| Microorganism | MIC (mg/mL) | Reference |

| Staphylococcus aureus | 2.5 | |

| Bacillus subtilis | 2.5 | |

| Candida albicans | 5.0 |

Anti-inflammatory and Anti-hyperalgesic Activities

In vivo studies have demonstrated the significant anti-inflammatory and anti-hyperalgesic (pain-relieving) effects of (-)-Cassine. In a carrageenan-induced paw edema model in mice, oral administration of (-)-Cassine at doses of 3-30 mg/kg significantly reduced inflammation and thermal nociception.[3] Furthermore, it was effective in preventing mechanical hyperalgesia induced by various inflammatory agents, including prostaglandin E2 and pro-inflammatory cytokines.[3]

The mechanism underlying these effects has been elucidated to involve the modulation of key signaling pathways. (-)-Cassine interacts with Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, which are critical in pain and inflammation signaling.[3] Moreover, it has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[3] This dual action on ion channels and intracellular signaling cascades contributes to its potent anti-inflammatory and analgesic properties.

Anticholinesterase Activity

(-)-Cassine and its analogues have been evaluated for their ability to inhibit cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. While specific IC50 or Ki values for (-)-Cassine are not extensively reported in readily available literature, studies on its analogues have shown a preference for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[2] For example, a synthetic analogue of (-)-Cassine, compound 10c, exhibited a Ki of 5.24 μM for BChE inhibition.[2] This activity suggests potential applications in the research of neurodegenerative diseases where cholinergic transmission is impaired.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of (-)-Cassine Dilutions: A stock solution of (-)-Cassine is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of (-)-Cassine that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Mice

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[4][5][6][7][8]

-

Animal Acclimatization: Male Swiss mice are acclimatized to laboratory conditions for at least one week before the experiment.

-

Compound Administration: (-)-Cassine is administered orally (p.o.) at various doses (e.g., 3, 10, 30 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Inflammation Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.[9][10]

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE). Prepare a solution of the cholinesterase enzyme.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution. Add the inhibitor solution ((-)-Cassine at various concentrations). Pre-incubate the mixture for a defined period.

-

Initiation of Reaction: Initiate the reaction by adding the substrate solution.

-

Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the cholinesterase activity.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values can be determined from the dose-response curve.

Synthesis

The total synthesis of (-)-Cassine has been achieved, providing a route to obtain this natural product and its analogues for further biological evaluation.[1][11] A key step in a reported synthesis involves a diastereoselective Pd(II)-catalyzed cyclization to form the piperidine ring.[1]

Workflow for the Total Synthesis of (-)-Cassine:

Caption: A generalized workflow for the total synthesis of (-)-Cassine.

Signaling Pathways

The anti-inflammatory and anti-hyperalgesic effects of (-)-Cassine are mediated through its interaction with specific signaling pathways. A key mechanism is the inhibition of the MAPK/ERK and NF-κB pathways.

(-)-Cassine's Modulation of Inflammatory Signaling Pathways:

Caption: (-)-Cassine inhibits inflammatory pathways by targeting TRP channels and key signaling molecules.

Conclusion

(-)-Cassine is a compelling natural product with a multifaceted pharmacological profile. Its demonstrated antimicrobial, anti-inflammatory, analgesic, and anticholinesterase activities, coupled with an increasingly understood mechanism of action, position it as a promising lead compound for drug discovery and development. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of (-)-Cassine and its derivatives. Future studies should focus on a more comprehensive evaluation of its antimicrobial spectrum, detailed structure-activity relationship studies, and preclinical evaluation in relevant disease models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues | MDPI [mdpi.com]

- 3. Plant derived alkaloid (-)-cassine induces anti-inflammatory and anti-hyperalgesics effects in both acute and chronic inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. inotiv.com [inotiv.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total synthesis of (-)-cassine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid (-)-Cassine: A Technical Whitepaper on its History, Discovery, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cassine is a piperidine alkaloid first isolated in 1964 from the leaves of Cassia excelsa and later identified as a major alkaloid in Senna spectabilis.[1] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, anticholinesterase, and antimicrobial properties. This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of (-)-Cassine, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for key assays and a summary of its known quantitative data are presented to facilitate further research and drug development efforts.

History and Discovery

The discovery of (-)-Cassine dates back to 1964, when it was first isolated from the leaves and twigs of the plant Cassia excelsa.[1][2] Its structural elucidation was completed in 1963, and its absolute configuration was determined in 1966.[2] Subsequently, (-)-Cassine was also identified as the primary piperidine alkaloid in Senna spectabilis (also known as Cassia spectabilis), a plant found in tropical and subtropical regions.[1] Due to the challenges in separating (-)-Cassine from its homologue, (-)-spectaline, early biological studies were often conducted on mixtures of these alkaloids.[1]

Physicochemical Properties

(-)-Cassine is a piperidine alkaloid with the molecular formula C₁₈H₃₅NO₂ and a molecular weight of 297.48 g/mol . A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of (-)-Cassine

| Property | Value |

| Molecular Formula | C₁₈H₃₅NO₂ |

| Molecular Weight | 297.48 g/mol |

| IUPAC Name | (2R,3R,6S)-6-(11-oxododecyl)piperidin-3-ol |

| CAS Number | 471-81-8 |

| Appearance | White solid |

| Optical Rotation | [α]²⁵_D = -0.6 (c=8.0, EtOH)[2] |

Note: Data compiled from various sources.

Biological Activities and Mechanism of Action

(-)-Cassine exhibits a range of biological activities, with its anti-inflammatory, anti-hyperalgesic, and anticholinesterase effects being the most extensively studied.

Anti-inflammatory and Anti-hyperalgesic Activity

(-)-Cassine has demonstrated significant anti-inflammatory and anti-hyperalgesic properties in both acute and chronic models of inflammation and neuropathic pain.[3] Oral administration of (-)-Cassine has been shown to reduce carrageenan-induced mechanical and thermal nociception in mice.[3] This effect is associated with the suppression of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, in the inflamed tissue.[4]

The proposed mechanism for these effects involves the modulation of several key signaling pathways. (-)-Cassine has been found to interact with Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, which are crucial mediators of pain and inflammation.[3][4] Furthermore, it inhibits the upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[3]

At the molecular level, (-)-Cassine has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[3] Both MAPK/ERK and NF-κB are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes. By inhibiting these pathways, (-)-Cassine effectively dampens the inflammatory cascade.

A diagram of the proposed anti-inflammatory and anti-hyperalgesic signaling pathway of (-)-Cassine is presented in Figure 1.

Anticholinesterase Activity

(-)-Cassine and its analogues have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] This activity is of particular interest for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, which are characterized by a deficit in cholinergic neurotransmission.[1]

Studies have shown that racemic (±)-cassine exhibits inhibitory activity against human butyrylcholinesterase (BChEhu), with an IC₅₀ value of 18.1 ± 3 µM.[5] Some synthesized analogues of (-)-cassine have shown even greater potency and selectivity for BChEhu.[1][5] The quantitative data for the anticholinesterase activity is summarized in Table 2.

Table 2: Anticholinesterase Activity of (±)-Cassine and Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) |

| (±)-Cassine (1) | BChEhu | 18.1 ± 3 | - |

| Analogue 10c | BChEhu | 3.89 ± 1 | 5.24 |

| Analogue 12b | BChEhu | 23.3 ± 3 | 17.4 |

| Analogue 13a | BChEhu | - | 13.2 |

| (-)-Spectaline (3) | BChEhu | - | 11.3 |

Data from Molecules (2020).[1][5]

Antimicrobial Activity

(-)-Cassine has also been reported to possess antimicrobial properties. In vitro studies have demonstrated its activity against several bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for its antibacterial and antifungal activities are presented in Table 3.

Table 3: Antimicrobial Activity of (-)-Cassine

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Staphylococcus aureus | 2.5 |

| Bacillus subtilis | 2.5 |

| Candida albicans | 5.0 |

Data from Fitoterapia (2000).[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biological activities of (-)-Cassine.

Total Synthesis of (-)-Cassine

The total synthesis of (-)-Cassine has been achieved through various multi-step procedures. A common strategy involves the diastereoselective Pd(II)-catalyzed cyclization of an amino allylic alcohol intermediate to construct the cis-2,6-disubstituted piperidine core.[2][7] A generalized workflow for the synthesis is depicted in Figure 2.

References

- 1. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. inotiv.com [inotiv.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Casein Protein Structure and Amino Acid Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein is the predominant phosphoprotein found in mammalian milk, constituting approximately 80% of the total protein in bovine milk. It exists in complex colloidal aggregates known as casein micelles. This guide provides a detailed examination of the structural hierarchy and amino acid composition of the four primary casein proteins: αS1-casein, αS2-casein, β-casein, and κ-casein. Understanding these fundamental properties is crucial for applications in food science, nutrition, and drug delivery systems.

Hierarchical Structure of Casein Protein

The structure of casein proteins can be described at four distinct levels: primary, secondary, tertiary, and quaternary.

1.1. Primary Structure

The primary structure refers to the linear sequence of amino acids. The four main types of casein proteins have distinct primary structures with little homology. A notable feature is the high content of proline residues, which disrupts the formation of common secondary structures.

-

αS1-Casein: In bovine milk, this is the most abundant casein fraction, consisting of 199 amino acid residues with a molecular weight of about 23.6 kDa. It contains several phosphoserine residues, typically 8, clustered in an acidic region, which is crucial for binding calcium.[1]

-

αS2-Casein: This is the most hydrophilic casein and contains 207 amino acid residues with a molecular weight of approximately 25.2-25.4 kDa. It is also highly phosphorylated, with 10-13 phosphoserine residues.[1]

-

β-Casein: Comprising 209 amino acid residues, β-casein has a molecular weight of around 24 kDa. It is the most hydrophobic of the caseins and has a high proline content (about 16.7%), which is evenly distributed along its polypeptide chain.[1][2]

-

κ-Casein: This casein is composed of 169 amino acid residues. It plays a critical role in stabilizing the casein micelle.

1.2. Secondary Structure

Due to the high proline content, caseins have a limited amount of ordered secondary structure, such as α-helices and β-sheets. They are considered to be flexible, "random coil" proteins. This lack of a rigid, folded structure exposes the peptide bonds to enzymatic action.

1.3. Tertiary Structure

The tertiary structure of individual casein molecules is not well-defined and is often described as a loose, open conformation. This lack of a compact globular structure contributes to their heat stability.

1.4. Quaternary Structure: The Casein Micelle

The most complex level of casein structure is the quaternary arrangement known as the casein micelle. These are large, spherical, colloidal particles with a diameter ranging from 50 to 500 nanometers. The micelles are composed of sub-micelles containing αS1-, αS2-, and β-caseins, which are held together by calcium phosphate nanoclusters. The hydrophilic C-terminal portion of κ-casein is located on the surface of the micelle, forming a "hairy layer" that provides steric stabilization and prevents aggregation.

References

An In-depth Technical Guide to Alpha, Beta, and Kappa Casein Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein proteins are the predominant phosphoproteins found in mammalian milk, constituting approximately 80% of the total protein content in bovine milk. These proteins are of significant interest to researchers, scientists, and drug development professionals due to their unique physicochemical properties, nutritional value, and the bioactive potential of their constituent peptides. Caseins self-assemble into complex colloidal structures known as casein micelles, which serve to transport essential amino acids, calcium, and phosphate to the neonate.[1] The four main types of casein proteins are alpha-s1 (αs1-), alpha-s2 (αs2-), beta (β-), and kappa (κ-casein). This technical guide provides a comprehensive overview of the core characteristics of α-, β-, and κ-casein, including their biochemical properties, genetic variants, post-translational modifications, and the experimental methodologies used for their study.

Biochemical Properties and Structure

Casein proteins are characterized by their relatively open and flexible structures, a consequence of a high proline content which disrupts the formation of stable secondary structures like alpha-helices and beta-sheets.[1] Their primary structure also dictates their amphiphilic nature, with distinct hydrophobic and hydrophilic regions.

1.1. Alpha-Caseins (αs1- and αs2-casein)

αs1- and αs2-caseins are highly phosphorylated and calcium-sensitive, meaning they will precipitate in the presence of calcium ions.[2] They are crucial for the transport of calcium phosphate within the casein micelle.[2]

-

αs1-Casein: This is the most abundant casein in bovine milk. Its structure is characterized by distinct hydrophobic and hydrophilic domains, contributing to its excellent emulsifying properties.

-

αs2-Casein: This is the most hydrophilic of the caseins and is also highly phosphorylated. It contains two cysteine residues, allowing for the formation of disulfide bonds.

1.2. Beta-Casein (β-casein)

β-casein is known for its pronounced amphiphilic character, with a highly charged N-terminal region and a hydrophobic C-terminal region. A key characteristic of β-casein is its temperature-dependent self-association. At low temperatures (around 4°C), it exists predominantly as monomers, but as the temperature increases, it self-associates into micellar structures.

1.3. Kappa-Casein (κ-casein)

κ-casein plays a critical role in stabilizing the casein micelle. It is a glycoprotein and is less sensitive to calcium precipitation compared to the alpha and beta caseins. The C-terminal portion of κ-casein, known as the glycomacropeptide (GMP), is hydrophilic and extends from the surface of the micelle, providing steric and electrostatic repulsion that prevents the micelles from aggregating.

Genetic Variants

Genetic polymorphism is a common feature of casein genes, leading to variations in the amino acid sequence of the proteins. These variations can significantly impact the physicochemical properties of milk and its processing characteristics.

| Casein Type | Common Genetic Variants (Bovine) | Key Amino Acid Substitutions and their Effects |

| αs1-Casein | B, C, A, D | The B and C variants are most common. The C variant is prevalent in zebu breeds. Variations can affect protein and fat content in milk. |

| β-Casein | A1, A2, B, C, I | The A1 and A2 variants are the most common in dairy cattle. They differ at position 67 of the amino acid chain (Histidine in A1, Proline in A2). This substitution affects the release of the bioactive peptide β-casomorphin-7 (BCM-7) during digestion. The B variant is less common, while A3 and C are rare. |

| κ-Casein | A, B, E | The A and B variants are the most frequent. The B variant is associated with higher protein and fat content in milk, better cheese yield, and faster coagulation time. The E variant is also common. |

Post-Translational Modifications

Casein proteins undergo significant post-translational modifications (PTMs), primarily phosphorylation and glycosylation, which are crucial for their structure and function.

3.1. Phosphorylation

Alpha- and beta-caseins are extensively phosphorylated at serine (and occasionally threonine) residues. These phosphate groups are essential for binding calcium and forming the calcium phosphate nanoclusters that are integral to the structure of the casein micelle.

| Casein Type | Number of Phosphate Groups (Bovine) | Location of Phosphorylation |

| αs1-Casein | 8-9 | Primarily in a central, highly acidic region of the polypeptide chain.[2] |

| αs2-Casein | 10-13 | Distributed in both the central and N-terminal regions.[2] |

| β-Casein | ~5 | Concentrated at the N-terminal end of the protein.[2] |

| κ-Casein | 1-3 | Located near the C-terminal end.[2] |

3.2. Glycosylation

Kappa-casein is the primary glycosylated casein. The O-linked glycans are attached to threonine residues in the glycomacropeptide region. This glycosylation contributes to the hydrophilic nature of the GMP and enhances the steric stabilization of the casein micelle.

| Glycan Type | Core Structure | Common Monosaccharides | Attachment Site on κ-Casein |

| O-linked glycans | Core 1 (Galβ1-3GalNAcα1-Ser/Thr) and others | N-acetylgalactosamine (GalNAc), Galactose (Gal), N-acetylneuraminic acid (Neu5Ac) | Threonine residues within the glycomacropeptide (e.g., Thr131, Thr133, Thr142 in bovine κ-casein). |

Bioactive Peptides and Signaling Pathways

Enzymatic hydrolysis of casein proteins, either during gastrointestinal digestion or food processing, can release a variety of bioactive peptides. These peptides can exert a range of physiological effects.

| Bioactive Peptide | Parent Casein | Biological Activity | Potential Signaling Pathway |

| Casokinins | αs1-casein, β-casein | Angiotensin-Converting Enzyme (ACE) inhibition (antihypertensive) | Renin-Angiotensin System |

| β-Casomorphins (e.g., BCM-7) | β-casein (A1 variant) | Opioid-like activity | Opioid Receptor Pathway |

| Immunopeptides | α- and β-caseins | Immunomodulatory effects | Cytokine signaling pathways |

| Antioxidant peptides | Caseins | Scavenging of free radicals | Keap1-Nrf2 signaling pathway[3] |

Below is a diagram illustrating the general pathway of casein digestion and the release of bioactive peptides.

Caption: General pathway of casein digestion and bioactive peptide activity.

Experimental Protocols

This section outlines detailed methodologies for the isolation, purification, and characterization of casein proteins.

5.1. Isolation of Total Casein from Milk

This protocol describes the isoelectric precipitation of casein from skim milk.

-

Skim Milk Preparation: Centrifuge whole milk at approximately 2000 x g for 30 minutes at 4°C to separate the cream layer. Carefully remove the cream to obtain skim milk.

-

Acidification: Warm the skim milk to 30-40°C. While stirring continuously, slowly add 1 M HCl or 10% acetic acid dropwise to adjust the pH to 4.6.

-

Precipitation: As the pH approaches 4.6 (the isoelectric point of casein), a white precipitate will form. Allow the precipitate to settle for about 30 minutes.

-

Collection: Collect the casein precipitate by centrifugation at 3000 x g for 15 minutes.

-

Washing: Wash the pellet multiple times with distilled water, followed by ethanol and diethyl ether to remove residual whey proteins, lactose, and fat.

-

Drying: Dry the purified casein powder in a vacuum oven or by lyophilization.

5.2. Purification of Individual Casein Fractions

5.2.1. Ion-Exchange Chromatography for α- and κ-Casein Purification

-

Column Preparation: Pack a DEAE-cellulose or other suitable anion-exchange column and equilibrate it with the starting buffer (e.g., Tris-HCl buffer, pH 8.0, containing 6 M urea).

-

Sample Preparation: Dissolve the isolated total casein in the starting buffer.

-

Sample Loading: Apply the dissolved casein sample to the equilibrated column.

-

Elution: Elute the bound proteins using a linear salt gradient (e.g., 0-0.5 M NaCl in the starting buffer). Fractions are collected and analyzed. α-caseins will elute at lower salt concentrations, followed by κ-casein.

-

Fraction Analysis: Analyze the collected fractions using SDS-PAGE to identify those containing the purified casein of interest.

5.2.2. Temperature-Induced Precipitation for β-Casein Purification

-

Dissociation: Cool a solution of total casein or rennet casein to 4°C and hold for several hours to overnight. This promotes the dissociation of β-casein from the micelles.

-

Separation: Centrifuge the cold solution at a high speed to pellet the other caseins, leaving the β-casein in the supernatant.

-

Precipitation: Warm the supernatant containing the dissociated β-casein to approximately 30-35°C. This will cause the β-casein to self-associate and precipitate.

-

Collection: Collect the precipitated β-casein by centrifugation.

5.3. Characterization Techniques

5.3.1. Identification of Genetic Variants by PCR-RFLP

-

DNA Extraction: Extract genomic DNA from a biological sample (e.g., blood, milk somatic cells).

-

PCR Amplification: Amplify the specific exon of the casein gene containing the single nucleotide polymorphism (SNP) of interest using specific primers.

-

Restriction Enzyme Digestion: Digest the PCR product with a restriction enzyme that recognizes the polymorphic site in one of the alleles.

-

Gel Electrophoresis: Separate the digested fragments on an agarose gel. The resulting banding pattern will be indicative of the genotype (e.g., homozygous for allele A, homozygous for allele B, or heterozygous).

5.3.2. Analysis of Post-Translational Modifications by Mass Spectrometry

-

Protein Digestion: Digest the purified casein protein into smaller peptides using a specific protease (e.g., trypsin, chymotrypsin).

-

Phosphopeptide/Glycopeptide Enrichment (Optional but Recommended): Enrich for phosphorylated or glycosylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) for phosphopeptides, or lectin affinity chromatography for glycopeptides.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides, and the resulting fragmentation pattern can be used to identify the peptide sequence and the location and nature of the PTM.

5.3.3. Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare a solution of the purified casein protein in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region.

-

Data Acquisition: Record the CD spectrum of the protein solution in the far-UV range (typically 190-250 nm).

-

Data Analysis: Analyze the resulting spectrum to estimate the proportions of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution algorithms.

Experimental and Analytical Workflows

The following diagrams illustrate typical workflows for casein protein analysis.

Caption: Workflow for the purification of individual casein fractions.

Caption: Workflow for the characterization of purified casein proteins.

Conclusion

This technical guide has provided an in-depth overview of the key characteristics of alpha, beta, and kappa casein proteins. For researchers, scientists, and drug development professionals, a thorough understanding of the biochemical properties, genetic diversity, and post-translational modifications of these proteins is essential. The detailed experimental protocols and analytical workflows presented herein offer a solid foundation for the isolation, purification, and characterization of these important biomolecules, paving the way for further research into their nutritional and pharmaceutical applications.

References

The Biological Role of Casein Micelles in Dairy Products: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Casein micelles are intricate, self-assembled protein structures that are fundamental to the nutritional and technological properties of milk and dairy products. Their primary biological function is the efficient delivery of essential amino acids, calcium, and phosphate to the neonate. Beyond this, the unique structure of the casein micelle facilitates its role as a natural nanocarrier for bioactive compounds and drugs. During digestion, casein proteins are hydrolyzed to release a variety of bioactive peptides with systemic effects, including antihypertensive and antioxidant activities. This guide provides an in-depth examination of the structure, biological functions, and therapeutic potential of casein micelles, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Structure and Composition of the Casein Micelle

Casein micelles are colloidal aggregates, roughly spherical in shape, with diameters typically ranging from 50 to 500 nanometers.[1] They are composed primarily of four phosphoproteins—αs1-casein, αs2-casein, β-casein, and κ-casein—along with an inorganic component known as colloidal calcium phosphate (CCP).[2][3] The dry matter of a casein micelle consists of approximately 93-94% protein and 6-7% CCP, which is a complex of calcium, phosphate, magnesium, and citrate.[1][4]

The internal structure is porous and highly hydrated, holding about 3.3 grams of water per gram of protein.[2] The calcium-sensitive caseins (αs1, αs2, and β) are located predominantly in the interior, where their phosphoserine residues interact with and stabilize nanoclusters of CCP.[5] The κ-casein molecules are primarily situated on the micelle surface, forming a hydrophilic "hairy" layer that provides steric and electrostatic stability, preventing the micelles from aggregating in liquid milk.[2]

Data Presentation: Composition of Bovine Casein Micelles

The following tables summarize the quantitative composition of typical bovine casein micelles.

Table 1: Protein Composition of Bovine Casein

| Casein Fraction | Average Proportion (%) | Key Characteristics |

|---|---|---|

| αs1-Casein | 38 - 40 | Highly phosphorylated, strong calcium binder.[3][6] |

| αs2-Casein | 10 - 12.5 | Most hydrophilic casein, highly phosphorylated.[3][6] |

| β-Casein | 35 | Most hydrophobic casein; its self-assembly is crucial for micelle formation.[6] |

| κ-Casein | 12 - 12.5 | Surface-located, provides steric stability, low phosphorylation.[3][6] |

Table 2: General Composition of Bovine Casein Micelles (Dry Basis)

| Component | Percentage (%) | Notes |

|---|---|---|

| Protein | 93 - 94 | Comprises αs1, αs2, β, and κ-caseins.[4][5] |

| Colloidal Calcium Phosphate (CCP) | 6 - 7 | Composed of calcium, phosphate, magnesium, and citrate; essential for micellar integrity.[1][4] |

References

An In-depth Technical Guide on Casein Protein Synthesis and Secretion in Mammary Glands

Audience: Researchers, scientists, and drug development professionals.

I. Executive Summary

Casein proteins are the predominant phosphoproteins in milk, vital for neonatal nutrition. Their synthesis and secretion by mammary epithelial cells (MECs) is a sophisticated and tightly regulated process, orchestrated by a symphony of hormonal signals, intracellular transport machinery, and post-translational modifications. This technical guide provides a comprehensive overview of the core mechanisms governing casein production, from gene transcription to secretion. It details the critical signaling pathways, presents quantitative data, outlines key experimental protocols, and offers visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and professionals in lactation biology and drug development.

II. Hormonal Regulation of Casein Gene Expression

The synthesis of casein is primarily initiated at the transcriptional level, with the lactogenic hormone prolactin playing a central role.

A. The Prolactin-JAK2-STAT5 Signaling Pathway

Prolactin initiates a signaling cascade by binding to its receptor on the surface of MECs. This binding event activates Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it binds to specific response elements in the promoter regions of casein genes, thereby driving their transcription.[1][2]

Caption: Prolactin-induced JAK2-STAT5 signaling pathway for casein gene expression.

B. Synergistic Hormonal Action

While prolactin is the primary driver, other hormones such as insulin and hydrocortisone (a glucocorticoid) are essential for the maximal expression of casein genes. These hormones act synergistically to create a cellular environment conducive to high levels of protein synthesis.

III. Synthesis, Folding, and Post-Translational Modifications in the Endoplasmic Reticulum

Following translation of casein mRNA on ribosomes, the nascent polypeptide chains are translocated into the lumen of the endoplasmic reticulum (ER). Within the ER, caseins undergo critical folding and initial post-translational modifications.

-

Folding and Quality Control: Chaperone proteins within the ER assist in the proper folding of casein polypeptides.

-

Disulfide Bond Formation: For certain caseins, disulfide bonds are formed, contributing to their tertiary structure.

IV. Transit to and Processing in the Golgi Apparatus

Correctly folded caseins are then transported from the ER to the Golgi apparatus for further processing and sorting.

A. Post-Translational Modifications in the Golgi

The Golgi apparatus is the site of key post-translational modifications that are critical for the function of caseins:

-

Phosphorylation: Caseins are extensively phosphorylated by Golgi-resident kinases. This phosphorylation is crucial for their ability to bind calcium and form micelles.

-

Glycosylation: Some caseins, notably κ-casein, undergo O-linked glycosylation.

B. Casein Micelle Formation

Within the Golgi, caseins begin to assemble into submicelles, which are precursors to the large casein micelles found in milk. This process is dependent on the post-translational modifications and the presence of calcium.

V. Secretory Pathway and Exocytosis

From the trans-Golgi network, mature casein micelles are packaged into secretory vesicles. These vesicles travel to the apical membrane of the MEC, where they fuse and release their contents into the alveolar lumen via exocytosis.

References

- 1. Prolactin-mediated transcriptional and post-transcriptional control of casein gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temporal effects of prolactin on casein kinase activity, casein synthesis and casein mRNA accumulation in mouse mammary gland explants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of (-)-Cassine from Senna spectabilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cassine is a piperidine alkaloid found in the leaves, flowers, and fruits of Senna spectabilis (syn. Cassia spectabilis). This class of alkaloids has garnered significant interest due to its wide range of pharmacological activities, including anti-inflammatory, antinociceptive, and potential anticancer properties. This document provides a detailed protocol for the isolation and purification of (-)-cassine from S. spectabilis plant material. The methodology encompasses initial solvent extraction, acid-base partitioning for alkaloid enrichment, and purification by column chromatography. Additionally, this guide includes methods for the characterization of the isolated compound and an overview of the signaling pathways potentially modulated by piperidine alkaloids.

Introduction

Senna spectabilis, a member of the Fabaceae family, is a rich source of bioactive secondary metabolites, with piperidine alkaloids being a prominent class of compounds.[1][2] (-)-Cassine was one of the first alkaloids to be isolated from the leaves of this plant.[3] The isolation of (-)-cassine is a critical first step for further pharmacological investigation and potential drug development. The protocol outlined below is a compilation of established methods for the efficient extraction and purification of this target compound.

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves, flowers, or fruits of Senna spectabilis should be collected and authenticated by a plant taxonomist. The plant material is then dried in a stove at 40°C for 24 hours to remove moisture content. The dried material is subsequently ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

The powdered plant material is subjected to maceration with ethanol to extract a broad range of secondary metabolites, including the alkaloids.

Protocol:

-

Place the powdered plant material in a large container.

-

Add 95% ethanol to the container, ensuring the plant material is fully submerged.

-

Allow the mixture to macerate for a period of 6 days at room temperature with occasional agitation.

-

After 6 days, filter the extract to separate the solvent from the plant residue.

-

The plant residue can be subjected to repeated maceration cycles (e.g., two more times with fresh ethanol) to maximize the extraction yield.

-

Combine all the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

Acid-Base Partitioning for Alkaloid Isolation

This crucial step separates the basic alkaloids from other non-alkaloidal compounds in the crude extract.

Protocol:

-

Dissolve the crude ethanolic extract in a 5% aqueous sulfuric acid (H₂SO₄) solution.

-

Transfer the acidic solution to a separatory funnel.

-

Wash the acidic solution by partitioning it against hexane (three times). This step removes non-polar and neutral compounds, which will preferentially move into the hexane layer. Discard the hexane layers.

-

Carefully basify the remaining acidic aqueous layer to a pH of approximately 9 by the dropwise addition of ammonium hydroxide (NH₄OH). This converts the alkaloid salts into their free base form.

-

Extract the basified aqueous solution with dichloromethane (CH₂Cl₂) (three times). The free base alkaloids will now partition into the organic dichloromethane layer.

-

Combine the dichloromethane extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

-

Filter the dried extract and concentrate it under reduced pressure to yield the crude alkaloid fraction.

Purification of (-)-Cassine by Column Chromatography

The crude alkaloid fraction is a mixture of different alkaloids. (-)-Cassine is purified from this mixture using column chromatography.

Protocol:

-

Prepare a chromatography column packed with neutral alumina as the stationary phase.

-

Equilibrate the column with the mobile phase, a solvent system of ethanol/dichloromethane/hexane in a ratio of 1:7:2.

-

Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase.

-

Carefully load the dissolved sample onto the top of the prepared column.

-

Elute the column with the mobile phase, collecting fractions of a consistent volume.

-

Monitor the collected fractions by thin-layer chromatography (TLC) using an appropriate visualization agent (e.g., Dragendorff's reagent for alkaloids).

-

Combine the fractions containing the purified (-)-cassine.

-

Evaporate the solvent from the combined fractions to obtain the isolated (-)-cassine.

Quantitative Data

The yield of alkaloids can vary depending on the plant part used, geographical location, and season of collection. The following table provides an example of the yield obtained from the flowers of S. spectabilis.

| Plant Material | Initial Extract | Crude Alkaloid Fraction | Purified Compound | Yield (%) | Purity |

| Fresh Flowers | 104 g (Ethanolic Extract) | Not specified | 4.82 g (mixture of (-)-cassine and (-)-spectaline) | ~4.6% of crude extract | Not specified |

Note: The reported yield is for a mixture of two major alkaloids. Further purification and analysis are required to determine the specific yield and purity of (-)-cassine.

Characterization of (-)-Cassine

The identity and purity of the isolated (-)-cassine should be confirmed using spectroscopic techniques.

| Technique | Method | Expected Results |

| Mass Spectrometry (MS) | Electron Ionization (EI) or Electrospray Ionization (ESI) | A molecular ion peak corresponding to the molecular weight of cassine (C₁₈H₃₅NO₂) which is 297.27 g/mol .[4] |

| ¹H-NMR | 400 MHz or higher, in CDCl₃ | Characteristic peaks for the piperidine ring protons and the long alkyl side chain. |

| ¹³C-NMR | 100 MHz or higher, in CDCl₃ | Signals corresponding to the 18 carbon atoms of the cassine structure. |

Visualization of Workflow and Signaling Pathways

Experimental Workflow

References

Application Notes and Protocols for Casein Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein is the predominant phosphoprotein found in milk, accounting for approximately 80% of the total protein content in cow's milk.[1] It plays a crucial role in nutrition, particularly as a source of amino acids, calcium, and phosphate. Beyond its nutritional significance, casein and its derivatives are widely used as ingredients in various food products, adhesives, and paints.[1] Accurate quantification of casein is essential for quality control in the food industry, allergen testing, and in various fields of biomedical research.

These application notes provide detailed protocols for the quantitative analysis of casein in various samples using two primary analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Techniques for Casein Quantification

Several methods are available for the quantification of casein, each with its own advantages and limitations. The choice of method often depends on the sample matrix, required sensitivity, and the specific casein fraction of interest.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific immunological method for detecting and quantifying proteins.[2] It is particularly well-suited for the detection of casein as a food allergen. Commercial ELISA kits are widely available for the quantification of bovine casein in food products, ingredients, and environmental samples.[2][3][4][5]

-